molecular formula C19H16N2O2S2 B11517985 N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide

N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide

Cat. No.: B11517985
M. Wt: 368.5 g/mol
InChI Key: KNBVSIWXCWRXSG-GZTJUZNOSA-N
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Description

(2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a phenyl group, thiophene rings, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamide Linkage: This can be achieved through the reaction of an appropriate amine with an acyl chloride under basic conditions.

    Introduction of the Thiophene Rings: Thiophene rings can be introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE: shares similarities with other thiophene-containing compounds and enamides.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

    Enamides: Compounds such as N-phenylmaleimide and N-phenylsuccinimide.

Uniqueness

The uniqueness of (2E)-N-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O2S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-3-(4-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C19H16N2O2S2/c1-13-4-6-15(7-5-13)20-19(23)17(11-16-3-2-9-25-16)21-18(22)14-8-10-24-12-14/h2-12H,1H3,(H,20,23)(H,21,22)/b17-11+

InChI Key

KNBVSIWXCWRXSG-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CSC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CSC=C3

Origin of Product

United States

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